molecular formula C12H19NO B13299689 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13299689
M. Wt: 193.28 g/mol
InChI Key: PXIJCAOLUOHTES-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of 2-bromo-1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of the dimethylpropan-1-amine moiety.

    2-(2-Methoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of the dimethylpropan-1-amine group.

Uniqueness

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the methoxyphenyl group and the dimethylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8,11H,13H2,1-4H3

InChI Key

PXIJCAOLUOHTES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1OC)N

Origin of Product

United States

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